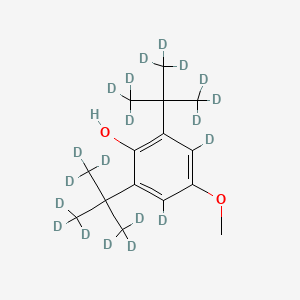

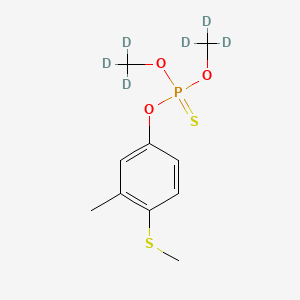

![molecular formula C16H17NO2 B563068 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde CAS No. 1189479-80-8](/img/structure/B563068.png)

4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde” is a chemical compound that is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology . It is available for purchase as a reference standard .

Molecular Structure Analysis

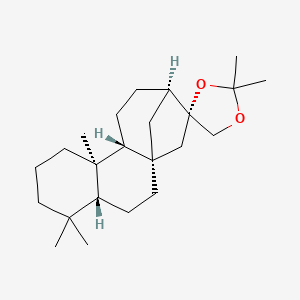

The molecular structure of “4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde” is complex. The InChI code for this compound is1S/C19H20N2O3S/c1-2-13-3-6-15 (20-12-13)9-10-24-16-7-4-14 (5-8-16)11-17-18 (22)21-19 (23)25-17/h3-8,12,22H,2,9-11H2,1H3, (H,21,23) . This code provides a detailed representation of its molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde” include a density of 1.3±0.1 g/cm^3, a boiling point of 575.4±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 86.2±3.0 kJ/mol, and it has a flash point of 301.8±28.7 °C . The compound’s index of refraction is 1.611, and it has a molar refractivity of 98.2±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen

Blood Glucose Regulation

This compound is utilized in the development of blood glucose regulators. Its structure is conducive to binding with receptors that influence blood sugar levels. Research in this area could lead to new treatments for diabetes, particularly in designing drugs that can more effectively manage blood glucose levels without causing hypoglycemia .

Stable Isotope Labeling

Due to the presence of deuterium atoms, this compound is valuable for stable isotope labeling in metabolic studies. It allows researchers to track the metabolic pathways and interactions of drugs within the body, providing insights into drug metabolism and pharmacokinetics .

Analytical Standards for COVID-19 Research

As an analytical standard, this compound supports research into COVID-19, particularly in the development and validation of assays that can measure the presence or concentration of therapeutic agents used against the virus .

Synthesis of Pioglitazone Analogues

It serves as a precursor in the synthesis of pioglitazone analogues. Pioglitazone is a medication used to treat type 2 diabetes, and analogues of this drug could offer improved efficacy or reduced side effects .

Chemical Property Analysis

The compound’s unique structure makes it a subject of interest in studies aimed at understanding the relationship between chemical structure and reactivity. Such analyses contribute to the field of organic chemistry by elucidating how structural modifications can alter chemical properties .

Pharmaceutical Intermediate

This benzaldehyde derivative is also explored as an intermediate in pharmaceutical manufacturing. Its chemical properties allow it to be incorporated into various synthetic pathways, leading to the creation of diverse therapeutic agents .

Wirkmechanismus

Target of Action

The primary targets of the compound “4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde” are currently unknown. This compound is a derivative of pyridine, which is often used in pharmaceuticals and agrochemicals due to its versatile reactivity

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions. The presence of the ethoxy group could also influence its interaction with targets, potentially enhancing its lipophilicity and thus its ability to cross cell membranes .

Biochemical Pathways

Pyridine derivatives are known to participate in a wide range of biochemical reactions, including acting as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators

Pharmacokinetics

The pyridine ring could be metabolized through various pathways, including oxidation and conjugation .

Result of Action

Given its structural similarity to other pyridine derivatives, it may have a range of potential effects, including modulation of enzyme activity, alteration of receptor signaling, and changes in ion channel conductance

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and reactivity. Additionally, the biological environment, including the presence of specific enzymes and transport proteins, could influence its absorption, distribution, metabolism, and excretion .

Eigenschaften

IUPAC Name |

4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3/i9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSWGSRJHHXHBB-YQUBHJMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661967 |

Source

|

| Record name | 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde | |

CAS RN |

1189479-80-8 |

Source

|

| Record name | 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.